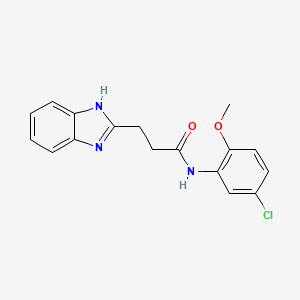![molecular formula C15H21BrN2O2 B7588950 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid](/img/structure/B7588950.png)
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid, also known as BPEP, is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, anxiety, depression, and addiction.
Mécanisme D'action
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 activation has been linked to various physiological and pathological processes, including synaptic plasticity, neuroinflammation, and neurodegeneration. 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thus reducing the downstream signaling pathways.
Biochemical and Physiological Effects
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects in animal models and cell culture systems. These effects include the modulation of synaptic plasticity, the regulation of neuroinflammation, and the prevention of neurodegeneration. 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including the potential off-target effects on other glutamate receptors, the lack of selectivity for different mGluR5 splice variants, and the limited availability of this compound.
Orientations Futures
There are several future directions for research on 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid and mGluR5, including the development of more selective and potent mGluR5 antagonists, the investigation of the role of mGluR5 in other neurological and psychiatric disorders, and the exploration of the downstream signaling pathways of mGluR5. Additionally, the potential therapeutic applications of mGluR5 antagonists in humans need to be further investigated in clinical trials.
Méthodes De Synthèse
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid can be synthesized through several methods, including the reaction of 4-bromophenethylamine with N-Boc-piperazine, followed by deprotection and coupling with 3-bromopropionic acid. Another method involves coupling 4-bromophenethylamine with 3-chloropropionic acid, followed by deprotection and coupling with piperazine.
Applications De Recherche Scientifique
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. Studies have shown that mGluR5 plays a crucial role in regulating synaptic plasticity, learning, and memory. 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorders.
Propriétés
IUPAC Name |
3-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(13-2-4-14(16)5-3-13)18-10-8-17(9-11-18)7-6-15(19)20/h2-5,12H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJNOLHDQWUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)


![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)

![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)

![4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)
![2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)